N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide
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Overview
Description
N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide: is a compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical structure, which includes a fluorophenyl group and a pyridine carboxamide moiety. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate.
Coupling with Pyridine Carboxamide: The fluorophenyl intermediate is then coupled with a pyridine carboxamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the amide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amides or pyridines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of new pharmaceuticals with enhanced metabolic stability and bioavailability.
Biological Probes: It can be used as a fluorescent probe for imaging and diagnostic applications.
Industry:
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine carboxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- N-(3-chlorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
- N-(3-bromophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
- N-(3-methylphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide imparts unique electronic properties, such as increased electronegativity and metabolic stability, compared to its chlorine or bromine analogs .
- Methyl Group: The methyl analog has different steric and electronic properties, which can affect its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C20H18FN3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O/c21-16-8-4-9-17(14-16)24-20(25)18-10-5-12-22-19(18)23-13-11-15-6-2-1-3-7-15/h1-10,12,14H,11,13H2,(H,22,23)(H,24,25) |
InChI Key |
WSHLMGVVWKROTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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